The Chiral Core of PARP Inhibition: A Technical Whitepaper on (S)-3-(4-Bromophenyl)piperidine Hydrochloride (CAS: 2141967-71-5)
The Chiral Core of PARP Inhibition: A Technical Whitepaper on (S)-3-(4-Bromophenyl)piperidine Hydrochloride (CAS: 2141967-71-5)
Executive Summary
In the landscape of targeted oncology, the development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a triumph of rational drug design and the principle of synthetic lethality. At the structural heart of Niraparib (Zejula)—a best-in-class PARP-1/2 inhibitor approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers[1]—lies a critical chiral building block: (S)-3-(4-bromophenyl)piperidine .
When isolated as a hydrochloride salt, (S)-3-(4-bromophenyl)piperidine hydrochloride (CAS: 2141967-71-5) [2][3] serves as the foundational pharmacophore. The strict requirement for the (S)-enantiomer is driven by the spatial constraints of the PARP enzyme's NAD+ binding pocket; the precise stereochemistry ensures optimal hydrogen bonding and hydrophobic interactions, which are lost in the (R)-enantiomer or racemic mixtures[4].
This technical guide provides an in-depth analysis of the physicochemical properties, scalable synthesis workflows, and pharmacological applications of this essential pharmaceutical intermediate.
Physicochemical Profiling & Structural Data
Understanding the physical and chemical properties of (S)-3-(4-bromophenyl)piperidine hydrochloride is essential for downstream API manufacturing, particularly regarding its solubility profile and chiral stability during cross-coupling reactions.
Table 1: Quantitative Physicochemical Parameters
| Parameter | Value / Description |
| Chemical Name | (S)-3-(4-Bromophenyl)piperidine hydrochloride |
| CAS Registry Number | 2141967-71-5 |
| Molecular Formula | C₁₁H₁₅BrClN |
| Molecular Weight | 276.60 g/mol |
| Stereochemistry | (S)-configuration at the C3 position of the piperidine ring |
| Physical Form | White to off-white solid powder |
| Storage Conditions | 2-8°C, desiccated, protected from light |
| Solubility | Soluble in DMSO, Methanol, and Water (as a salt) |
Data synthesized from Sigma-Aldrich and ChemScene technical specifications[3][5].
Synthesis Workflows & Methodologies
The industrial synthesis of (S)-3-(4-bromophenyl)piperidine must overcome two primary challenges: the chemoselective reduction of a lactam in the presence of an aryl bromide, and the high-yield isolation of the (S)-enantiomer. The following protocol outlines a highly optimized, scalable route that avoids expensive transition-metal asymmetric catalysts[6].
Step-by-Step Experimental Protocol
Step 1: Nucleophilic Substitution & Alkylation
-
Rationale: To construct the acyclic precursor, ethyl p-bromobenzoacetate is reacted with N-Boc-3-aminopropyl bromide. The use of Sodium Hydride (NaH) in anhydrous DMSO ensures complete deprotonation of the alpha-carbon of the acetate, driving the nucleophilic attack.
-
Procedure:
-
Dissolve 1.20 g (4.9 mmol) of ethyl p-bromobenzoacetate in 3 mL of anhydrous DMSO.
-
Add 211 mg of NaH (60% dispersion in mineral oil, 5.27 mmol) under an inert argon atmosphere. Stir at room temperature for 3 minutes until hydrogen evolution ceases.
-
Dissolve 1.05 g (4.41 mmol) of N-Boc-3-aminopropyl bromide in 3 mL of DMSO and add dropwise to the enolate solution.
-
Elevate temperature to 50°C and stir for 35 minutes. Quench and extract with ethyl acetate.
-
Step 2: Deprotection & Cyclization
-
Rationale: The Boc-protecting group must be removed to expose the primary amine, which subsequently undergoes an intramolecular cyclization with the ester to form a lactam (piperidone derivative).
-
Procedure:
-
Dissolve the crude intermediate in 9 mL of ethyl acetate.
-
Add 2 mL of concentrated HCl (or trifluoromethanesulfonic acid) and stir at room temperature for 30 minutes.
-
Concentrate under reduced pressure to drive the intramolecular amidation, yielding the lactam intermediate.
-
Step 3: Chemoselective Reduction
-
Rationale: The lactam carbonyl must be reduced to yield the piperidine ring. Borane-THF (
) is chosen over stronger reducing agents like to prevent the unwanted reductive dehalogenation of the aryl bromide. -
Procedure:
-
Dissolve the lactam (approx. 2.96 mmol) in 15 mL of anhydrous THF and cool to 0°C.
-
Slowly add 6.65 mL of
complex (1.0 M in THF). -
Allow the reaction to warm to room temperature and stir overnight.
-
Quench carefully with dilute HCl, reflux for 1.5 hours to break the boron-amine complex, and neutralize with NaOH. Extract with dichloromethane to yield racemic 3-(4-bromophenyl)piperidine.
-
Step 4: Chiral Resolution & Salt Formation
-
Rationale: Classical resolution using a chiral acid (e.g., D-tartaric acid derivatives) forms diastereomeric salts with differential solubility, allowing for the isolation of the pure (S)-enantiomer.
-
Procedure:
-
Treat the racemic mixture with the chosen chiral resolving agent in a crystallization solvent (e.g., ethanol/water).
-
Isolate the precipitated (S)-diastereomeric salt via filtration.
-
Treat with a base to liberate the free (S)-amine, then bubble dry HCl gas through an ethereal solution of the amine to precipitate (S)-3-(4-bromophenyl)piperidine hydrochloride (CAS: 2141967-71-5) .
-
Synthetic Route Visualization
Figure 1: Step-by-step synthetic workflow for the production of (S)-3-(4-bromophenyl)piperidine hydrochloride.
Application in Drug Development: The Niraparib Pathway
Once synthesized, the aryl bromide moiety of (S)-3-(4-bromophenyl)piperidine serves as the perfect electrophile for Suzuki-Miyaura cross-coupling or Buchwald-Hartwig aminations to build the complex polycyclic structure of Niraparib[4][7].
Mechanism of Action: PARP Inhibition & Synthetic Lethality
Niraparib is a highly potent, orally bioavailable inhibitor of PARP-1 and PARP-2 enzymes. In healthy cells, PARP enzymes detect DNA single-strand breaks (SSBs) and initiate the repair process. Niraparib acts via two distinct mechanisms[1][8][9]:
-
Catalytic Inhibition: It binds to the NAD+ pocket of the PARP enzyme (a binding affinity heavily reliant on the (S)-piperidine stereocenter), preventing the synthesis of poly(ADP-ribose) chains.
-
PARP Trapping: It traps the PARP enzyme on the damaged DNA. When the cell attempts to replicate its DNA, the replication fork collides with the trapped PARP-DNA complex, converting the SSB into a highly toxic double-strand break (DSB).
In normal cells, DSBs are repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in BRCA1 or BRCA2 genes (Homologous Recombination Deficiency - HRD), the cells cannot repair the DSBs. This accumulation of genomic damage leads to programmed cell death (apoptosis). This phenomenon, where a defect in one gene is viable, but combined with a targeted drug defect leads to cell death, is known as Synthetic Lethality [9].
Synthetic Lethality Visualization
Figure 2: Mechanism of Action for Niraparib demonstrating PARP trapping and BRCA-dependent synthetic lethality.
Analytical Characterization & Quality Control
To ensure the intermediate meets the rigorous standards required for API manufacturing (GMP compliance), specific analytical parameters must be validated.
Table 2: Quality Control Parameters for API Intermediates
| Analytical Method | Purpose | Acceptance Criteria |
| Chiral HPLC | Determine Enantiomeric Excess (ee) | |
| LC-MS | Confirm Molecular Mass & Purity | m/z [M+H]+ = 240.0 / 242.0 (Isotopic pattern for Br). Chemical purity |
| 1H-NMR (DMSO-d6) | Structural Elucidation | Confirmation of piperidine ring protons and para-substituted aromatic protons. |
| Karl Fischer Titration | Moisture Content |
References
-
PatSnap / Southeast Univ. Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate. Retrieved from: [Link]
-
Journal of Hematology Oncology Pharmacy (JHOP). Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer. Retrieved from: [Link]
-
Journal of Medicinal Chemistry (ACS Publications). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Retrieved from: [Link]
-
Genomics Education Programme (NHS). PARP inhibitors — Knowledge Hub. Retrieved from: [Link]
-
ZEJULA HCP. Mechanism of Action | ZEJULA (niraparib) for HCPs. Retrieved from:[Link]
Sources
- 1. Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer [jhoponline.com]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
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- 9. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
